molecular formula C23H18FN3O3S2 B2488548 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 941905-67-5

4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2488548
CAS RN: 941905-67-5
M. Wt: 467.53
InChI Key: BJDTUAJJSYEHIN-UHFFFAOYSA-N
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Description

The compound of interest, due to its complex structure incorporating elements like quinolin, sulfonyl, and benzothiazole groups, has potential significance in various chemical and biological applications. Its synthesis and properties can provide insights into its utility in different scientific fields, excluding drug use and dosage, and side effects.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions with 2-aminobenzothiazoles and various aldehydes or ketones, to introduce the sulfonyl and benzamide groups. A notable method includes one-pot C–C and C–N bond formation strategies in water, highlighting an eco-friendly approach (Yadav, Vagh, & Jeong, 2020).

Molecular Structure Analysis

Molecular structure analysis, such as single crystal X-ray studies, reveals the conformational features of these compounds, providing insight into their 3D arrangements and potential interactions with biological targets. One study reported the crystal structure of a closely related compound, helping understand the spatial arrangement of molecules (Zablotskaya et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be influenced by their functional groups, leading to various chemical transformations. For example, reactions involving fluorinated alkynes with benzamides, catalyzed by cobalt, have been explored for the synthesis of isoquinolinones, demonstrating the compound's potential for derivatization and functionalization (Kumon et al., 2021).

Scientific Research Applications

Fluorogenic Chemodosimeters

One research avenue involves the development of fluorogenic chemodosimeters for selective metal ion detection. For instance, a thioamide derivative of 8-hydroxyquinoline-benzothiazole showed highly selective Hg^2+-induced fluorescence enhancement properties in aqueous acetonitrile solution. This highlights the potential of similar compounds in environmental and biological sensing applications for specific metal ions (K. Song et al., 2006).

Antimicrobial and Anti-inflammatory Applications

Compounds with structural elements of quinolinylsulfonyl benzamides and benzothiazoles have been investigated for their antimicrobial, anti-inflammatory, and psychotropic activities. A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives displayed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some demonstrated antimicrobial action. This suggests a broad spectrum of pharmacological applications (A. Zablotskaya et al., 2013).

Synthesis and Biological Screening

The synthesis of fluoro substituted sulphonamide benzothiazole compounds for anti-microbial screening has been documented. The incorporation of fluorine atoms and benzothiazole moieties in these structures has led to novel compounds with potent biodynamic agents, highlighting the diverse pharmacological potentials of such chemical frameworks (V. Jagtap et al., 2010).

Antifungal Activities

Further research has been conducted on quinazoline derivatives for their antifungal activities. These studies offer insights into the mechanisms of action against specific fungal pathogens and demonstrate the utility of such compounds in developing antifungal agents (Guang-Fang Xu et al., 2007).

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3S2/c24-17-9-12-19-21(14-17)31-23(25-19)26-22(28)16-7-10-18(11-8-16)32(29,30)27-13-3-5-15-4-1-2-6-20(15)27/h1-2,4,6-12,14H,3,5,13H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDTUAJJSYEHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide

Synthesis routes and methods

Procedure details

4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)benzoic acid (1) (100 mg, 0.32 mmol) was treated with 6-fluorobenzo[d]thiazol-2-amine (41 mg, 0.24 mmol) using method B. The residue was purified using flash chromatography eluting with 0-40% EtOAc in hexanes to give 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide as an off-white solid. Yield: 22 mg (19%). 1H-NMR: 8.22 (d, J=8.5 Hz, 2H), 7.94 (dd, J=8.5, 2.5 Hz, 1H), 7.84-7.75 (m, 3H), 7.61 (d, J=8.5 Hz, 2H), 7.33 (dt, J=9.0, 3.0 Hz, 1H), 7.24-7.19 (m, 1H), 7.14-7.08 (m, 2H), 3.84-3.80 (m, 2H), 2.45 (t, J=7.0 Hz, 2H), 1.66-1.58 (m, 2H).

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